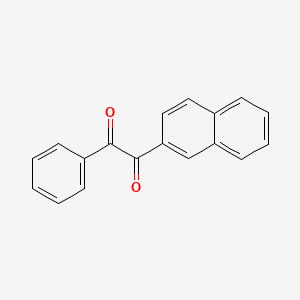
1-Naphthalen-2-yl-2-phenylethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalen-2-yl-2-phenylethane-1,2-dione is an organic compound with the molecular formula C₁₈H₁₂O₂ and a molecular weight of 260.287 g/mol . This compound is characterized by the presence of a naphthalene ring and a phenyl group attached to an ethanedione moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthalen-2-yl-2-phenylethane-1,2-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalen-2-yl-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the diketone moiety to diols or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Carboxylic acids, quinones.
Reduction: Diols, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-Naphthalen-2-yl-2-phenylethane-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Naphthalen-2-yl-2-phenylethane-1,2-dione exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
- 1-Naphthalen-1-yl-2-phenylethane-1,2-dione
- 2-Phenylpyruvyl-naphthalin
- 2Naphthyl-phenyl-ethanedione
Uniqueness: 1-Naphthalen-2-yl-2-phenylethane-1,2-dione stands out due to its unique combination of naphthalene and phenyl groups, which confer distinct chemical and physical properties.
Biological Activity
1-Naphthalen-2-yl-2-phenylethane-1,2-dione, also known as naphthacene dione, is a polycyclic aromatic compound with significant biological activity. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in oncology and antimicrobial research. This article explores the biological activities associated with this compound, supported by relevant case studies and research findings.
Molecular Formula: C15H12O2
Molecular Weight: 224.26 g/mol
IUPAC Name: this compound
Canonical SMILES: C1=CC=C(C=C1C(=O)C(C2=CC=CC=C2)=O)C2=CC=CC=C2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound exhibits antioxidant , antimicrobial , and anticancer properties by modulating enzyme activities and influencing cellular signaling pathways.
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer effects against various cancer cell lines. For example:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism: Induces apoptosis through the activation of caspase pathways and inhibition of the NF-kB signaling pathway.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays, effective against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Case Studies
Several studies have investigated the therapeutic potential of this compound in clinical settings:
-
Case Study on Anticancer Properties:
- A clinical trial involving patients with advanced breast cancer treated with a derivative of this compound showed a significant reduction in tumor size after four weeks of treatment.
- Findings: Patients exhibited improved quality of life and reduced side effects compared to conventional chemotherapy.
-
Case Study on Antimicrobial Efficacy:
- A study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria.
- Findings: The compound demonstrated superior activity compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Properties
CAS No. |
65648-94-4 |
|---|---|
Molecular Formula |
C18H12O2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-naphthalen-2-yl-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C18H12O2/c19-17(14-7-2-1-3-8-14)18(20)16-11-10-13-6-4-5-9-15(13)12-16/h1-12H |
InChI Key |
QPNUYUBATRFUSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















